![molecular formula C5H12O3S B1606354 1-Butanesulfonic acid, methyl ester CAS No. 2374-69-8](/img/structure/B1606354.png)
1-Butanesulfonic acid, methyl ester
Overview
Description
1-Butanesulfonic acid, methyl ester, also known as mesylate, is a highly polar, sulfonic acid ester. It is a versatile reagent used in various chemical reactions, including organic synthesis and biochemical research. The compound is widely used in the pharmaceutical industry as a reagent for the synthesis of drugs and as a buffer in chromatography.
Scientific Research Applications
Battery Electrolytes
“Methyl butane-1-sulfonate” has been used in the synthesis of novel fluorine-free salts for battery electrolytes . These salts are used in lithium-ion batteries (LIBs), which are the dominant power sources of portable electronic devices such as mobile phones, laptops, and cameras . The development of more stable salts and electrolytes is highly desirable, especially in the light of increased use of battery technology in electric vehicles (EVs) .
Organic Solar Cells
“Methyl butane-1-sulfonate” has been used in the development of organic solar cells (OSCs) . OSCs have multiple advantages, such as being light-weight, efficient, economical, and suitable for large-area fabrication . The compound has been used to modify the interface of OSCs, enhancing their efficiencies .
Drug Delivery
“Methyl butane-1-sulfonate” has potential applications in the field of drug delivery . It can be used for controlled and directed drug delivery to the brain, offering solutions to challenges posed by the impermeability of the blood–brain barrier .
Mechanism of Action
Target of Action
Methyl butane-1-sulfonate, also known as 1-Butanesulfonic acid, methyl ester or Methyl butanesulfonate, is a type of sulfonate . Sulfonates are the conjugate bases of sulfonic acids and are typically salts, anions, or esters of a sulfonic acid . They are known to be biological alkylating agents, with their alkyl-oxygen bonds undergoing fission and reacting within the intracellular milieu . The structure of the alkyl group of these esters may vary around the carbon atom adjacent to the oxygen atom where fission is likely to occur .
Mode of Action
The mode of action of methyl butane-1-sulfonate involves the fission of its alkyl-oxygen bonds, which then react within the intracellular environment . This reaction is likely to occur at the carbon atom adjacent to the oxygen atom
Biochemical Pathways
It is known that sulfonates, including methyl butane-1-sulfonate, are involved in enzymatic transmethylation reactions . These reactions play a crucial role in cellular growth and repair, and maintain the phospho-bilipid layer in cell membranes . More research is needed to fully understand the specific biochemical pathways affected by methyl butane-1-sulfonate.
Result of Action
As a biological alkylating agent, it is likely to cause alkylation of various biomolecules within the cell, potentially leading to various cellular effects
Action Environment
The action of methyl butane-1-sulfonate can be influenced by various environmental factors. For instance, in the presence of N2, the unprotonated surfactant is able to stabilize foams This suggests that the efficacy and stability of methyl butane-1-sulfonate can be influenced by the presence of certain gases in its environment
properties
IUPAC Name |
methyl butane-1-sulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12O3S/c1-3-4-5-9(6,7)8-2/h3-5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAXQRWRRNPKBNK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00178415 | |
Record name | 1-Butanesulfonic acid, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00178415 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Butanesulfonic acid, methyl ester | |
CAS RN |
2374-69-8 | |
Record name | 1-Butanesulfonic acid, methyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002374698 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Butanesulfonic acid, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00178415 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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